7,8-Dihydroquinazolin-5(6H)-one
Overview
Description
7,8-Dihydroquinazolin-5(6H)-one: is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by a fused bicyclic structure consisting of a benzene ring and a pyrimidine ring. It has garnered significant interest in the scientific community due to its diverse biological activities and potential therapeutic applications.
Scientific Research Applications
Chemistry: 7,8-Dihydroquinazolin-5(6H)-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds with potential biological activities.
Biology: In biological research, this compound is studied for its interactions with enzymes and receptors. It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: The compound exhibits a range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. It is being investigated for its potential use in treating various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its versatility makes it valuable in various applications.
Mechanism of Action
Target of Action
The primary targets of 7,8-Dihydroquinazolin-5(6H)-one are amino acid enantiomers . These targets play a significant role in many fields such as biology and biomedicine .
Mode of Action
This compound interacts with its targets through a general enzyme-driven fluorescence sensing model . This model consists of three components: a natural enzyme for enantioselective and chemoselective recognition, a borate ester-based fluorescent molecule as a fluorescent response reporter, and an ordered mesoporous Ce-based MOF (OMUiO-66 (Ce)) for the integration of an enzyme and fluorescent reporter as a cascade response system .
Biochemical Pathways
The affected pathways involve the enzymatic recognition of amino acid enantiomers . In the presence of L-AA oxidase, the sensory platform exhibits highly efficient L-type enantioselectivity toward a series of common AAs .
Pharmacokinetics
It is known that the compound’s bbb penetration, p-gp association, human intestinal absorption, plasma protein binding, and cyp 450 enzymes associations play a role in its hepatic metabolism .
Result of Action
The molecular and cellular effects of this compound’s action involve the chiral recognition and quantification of amino acid enantiomers . The specificity of probes toward AA enantiomer recognition is scarcely disturbed by other possibly coexistent interfering species .
Biochemical Analysis
Biochemical Properties
7,8-Dihydroquinazolin-5(6H)-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with amino acid oxidases, which are enzymes that catalyze the oxidative deamination of amino acids . These interactions are typically characterized by the formation of enzyme-substrate complexes, leading to the modulation of enzyme activity. Additionally, this compound has been shown to exhibit chiral recognition properties, which are essential for its biochemical activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to affect the activity of serotonin transporters (SERT), which play a critical role in neurotransmitter regulation . By inhibiting SERT, this compound can alter serotonin levels, thereby impacting cell signaling and gene expression related to mood regulation and other physiological processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, such as enzymes and receptors. For instance, molecular docking studies have shown that this compound can bind to the active sites of certain enzymes, leading to either inhibition or activation of their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged experimental observations . Over time, it may undergo degradation, which can affect its efficacy and potency. Long-term studies have indicated that this compound can induce sustained changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic benefits, such as modulation of neurotransmitter levels and improvement in behavioral outcomes . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It has been shown to affect metabolic flux and metabolite levels, influencing overall cellular metabolism . The compound’s metabolism involves enzymatic reactions that convert it into different metabolites, which may have distinct biological activities.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported across cell membranes by specific carrier proteins, influencing its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biochemical activity. For example, localization to the nucleus may enable it to interact with transcription factors and influence gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of Anthranilic Acid Derivatives: One common method involves the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions. This reaction typically requires heating to facilitate the formation of the quinazolinone ring.
Reduction of Quinazolinones: Another approach involves the reduction of quinazolinones using reducing agents such as sodium borohydride or lithium aluminum hydride. This method is often used to obtain 7,8-dihydroquinazolin-5(6H)-one from its oxidized counterparts.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7,8-Dihydroquinazolin-5(6H)-one can undergo oxidation reactions to form quinazolinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of quinazolinones to this compound can be achieved using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom. Reagents such as alkyl halides and acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Quinazolinones.
Reduction: this compound.
Substitution: N-substituted derivatives of this compound.
Comparison with Similar Compounds
Quinazolinones: These compounds share a similar core structure but differ in their oxidation state and substituents.
Benzodiazepines: Although structurally different, benzodiazepines also contain a fused bicyclic ring system and exhibit similar pharmacological activities.
Uniqueness: 7,8-Dihydroquinazolin-5(6H)-one is unique due to its specific substitution pattern and the presence of a partially reduced quinazolinone ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
7,8-dihydro-6H-quinazolin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-8-3-1-2-7-6(8)4-9-5-10-7/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXTWKYSGNVPGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=NC=C2C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there structural differences between 7,8-dihydroquinazolin-5(6H)-ones and similar compounds that influence their properties?
A: Yes. Research has highlighted distinct structural differences between compounds like 2-methylthio-7,8-dihydroquinazolin-5(6H)-one amidinohydrazone hydrochloride and 5-acetyl-4-methyl-2-methylthiopyrimidine amidinohydrazone dihydrochloride. [] These structural variations contribute to observed differences in their respective chemical properties. []
Q2: Can 7,8-dihydroquinazolin-5(6H)-ones be further modified for specific applications?
A: Yes. Researchers have successfully synthesized mono and bis-alkoxyphthalimide linked benzimidazole derivatives by reacting 2-guanidinobenzimidazole with triethyl orthoformate and various reactive methylene compounds. [] Subsequent condensation of these products with bromoethoxyphthalimide yielded a series of novel compounds, including derivatives incorporating the 7,8-dihydroquinazolin-5(6H)-one scaffold. [] This demonstrates the potential for chemical modification of this core structure to create diverse compounds.
Q3: Have computational methods been employed to study this compound derivatives?
A: Yes. Molecular docking studies have been conducted on a series of (E)-4-styryl-7,8-dihydroquinazolin-5(6H)-ones to assess their potential as Serotonin reuptake transporter (SERT) inhibitors. [] This study used escitalopram as a reference compound and evaluated the binding energies of the derivatives. [] Additionally, in silico ADME (absorption, distribution, metabolism, and excretion) predictions were performed to identify promising candidates for further development as potential antidepressants. [] These computational approaches highlight the value of such techniques in drug discovery research involving this compound derivatives.
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